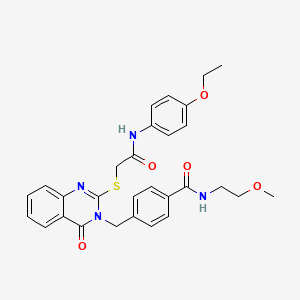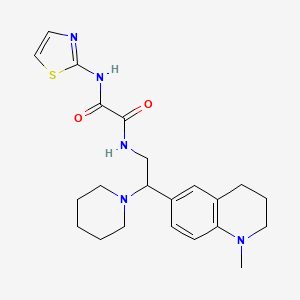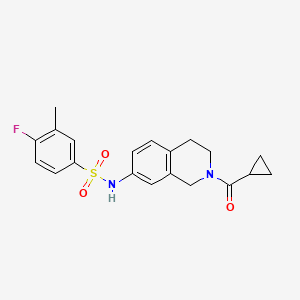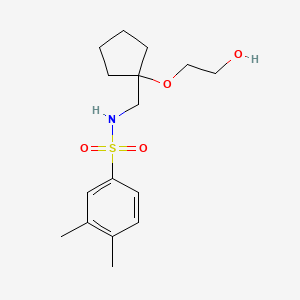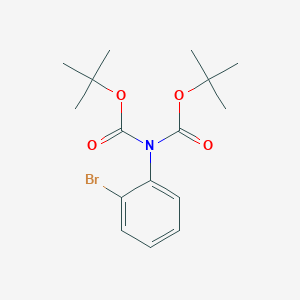![molecular formula C14H18N2O2 B2978192 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea CAS No. 2097889-66-0](/img/structure/B2978192.png)
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their bioactive properties . The compound also contains a phenyl group, which is a functional group that consists of six carbon atoms attached in a hexagonal planar ring to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclohexenyl and phenyl groups. These groups are both cyclic, which could lead to interesting 3D conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and cyclohexenyl groups. For example, these groups could potentially influence the compound’s solubility, melting point, and reactivity .Applications De Recherche Scientifique
Crystal Structure Analysis
Research on related phenylurea compounds, such as metobromuron, reveals insights into their crystal structures, demonstrating significant intermolecular interactions like hydrogen bonds and weak C-H⋯π interactions. These structural analyses can inform applications in materials science and drug design by understanding molecular packing and interaction mechanisms (Kang, Kim, Kwon, & Kim, 2015).
Polymer Synthesis
Studies on poly(hydroxyurethane) materials synthesized from cyclic carbonates and diamines have shown promising mechanical and adhesive properties. These materials, created without the use of isocyanates, exhibit outstanding adhesion due to hydroxyl groups off the main polycarbonate chain. Such research indicates the potential for using similar chemical structures in developing new materials with specific mechanical properties (Cornille, Michaud, Simon, Fouquay, Auvergne, Boutevin, & Caillol, 2016).
Organic Synthesis and Medicinal Chemistry
Organic synthesis research has developed methods for creating derivatives with potential biological activity. For example, studies on the synthesis of cyclohexenone derivatives under ultrasound show improved yields and reaction conditions, suggesting applications in medicinal chemistry and drug development (Song, Dong, Wu, Yang, & Yang, 2015).
Antimicrobial and Anticancer Activities
Research into N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles has demonstrated significant antimicrobial and anticancer activities. This suggests that structurally related compounds, including variations of phenylurea, could have potential applications in developing new therapeutic agents (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Analytical and Forensic Chemistry
The analytical characterization of N-alkyl-arylcyclohexylamines highlights the importance of structural analysis in identifying psychoactive substances. This work supports the ongoing efforts in forensic chemistry to monitor new psychoactive substances, providing a foundation for regulatory and harm reduction strategies (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(16-12-7-3-1-4-8-12)15-11-14(18)9-5-2-6-10-14/h1,3-5,7-9,18H,2,6,10-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJZBIYZZZIXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

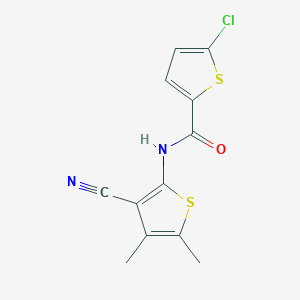
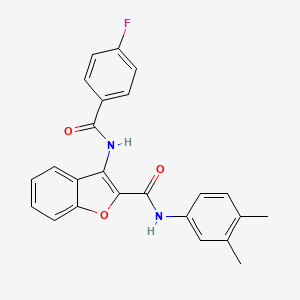
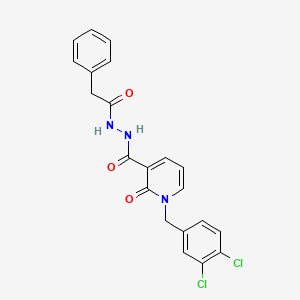
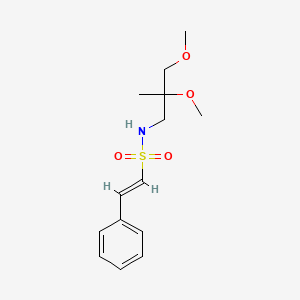
![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)
![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)
![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)
![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)
